Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Catalog No.
S3336166
CAS No.
143660-45-1
M.F
C10H20O2Si
M. Wt
200.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsily...

CAS Number

143660-45-1

Product Name

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3

InChI Key

DRXPFRAWBNXHLO-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1CCC1=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC1=O

Synthesis and Characterization:

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, also known as 2-tert-butyldimethylsilyloxycyclobutanone, is an organic molecule synthesized through various methods, including the reaction of cyclobutanone with tert-butyldimethylsilyl chloride in the presence of a suitable base. PubChem, National Institutes of Health: )

Protecting Group Strategy:

The presence of the tert-butyldimethylsilyl (TBDMS) group in this molecule plays a crucial role in organic synthesis as a protecting group. The TBDMS group can be selectively introduced onto a hydroxyl group to prevent unwanted reactions while allowing further modifications at other functional groups within the molecule. ScienceDirect, Protecting Groups in Organic Synthesis, 2004: The TBDMS group is stable under various reaction conditions but can be readily removed under specific conditions, offering controlled protection and deprotection steps during organic synthesis. Chemical Reviews, The silyl group as a leaving group, 1982:

Potential Applications:

While specific research applications of Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- are not yet extensively documented, its potential uses can be inferred based on its properties and the broader applications of TBDMS-protected molecules. Here are some potential areas of exploration:

  • Intermediate in Organic Synthesis: This molecule could serve as a valuable intermediate in the synthesis of more complex organic molecules, particularly those requiring selective protection and deprotection of hydroxyl groups.
  • Medicinal Chemistry: The TBDMS-protected cyclobutanone core could potentially be incorporated into drug discovery efforts, as cyclobutane rings are present in various biologically active molecules.
  • Material Science: The unique properties of cyclobutanes and TBDMS groups could be combined to explore potential applications in material science, such as the development of novel polymers or functional materials.

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a cyclic ketone characterized by its unique structural features, including a cyclobutane ring and a tert-butyldimethylsilyl ether group. Its molecular formula is C10H20O2SiC_{10}H_{20}O_{2}Si with a molecular weight of approximately 200.35 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the stability imparted by the silyl ether group, which protects the reactive functionalities of the molecule while allowing for selective reactivity in various

  • Oxidation: The ketone functionality can be oxidized to form more complex structures or carboxylic acids using oxidizing agents such as potassium permanganate.
  • Reduction: The ketone can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The silyl ether group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions .

The biological activity of cyclobutanone derivatives has been explored in various studies. Specifically, cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been identified as a potential cardiac sarcomere inhibitor, suggesting its relevance in cardiovascular research and drug development . Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclobutanone and tert-butyldimethylsilyl chloride.
  • Reaction Conditions: The reaction is usually conducted in anhydrous conditions to prevent hydrolysis of the silyl ether.
  • Procedure:
    • Dissolve cyclobutanone in an appropriate solvent (e.g., dichloromethane).
    • Add a base such as imidazole to facilitate the reaction.
    • Slowly introduce tert-butyldimethylsilyl chloride while stirring.
    • Allow the mixture to react at room temperature for several hours.
    • Quench the reaction with water and extract the product using an organic solvent.
    • Purify the resulting compound through column chromatography .

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications:

  • Organic Synthesis: It serves as an intermediate in organic synthesis pathways due to its reactive functional groups.
  • Medicinal Chemistry: Its potential as a cardiac sarcomere inhibitor makes it a candidate for further pharmaceutical development aimed at treating heart diseases .
  • Material Science: The compound may also find applications in materials science due to its unique structural properties.

Research into interaction studies involving cyclobutanone derivatives highlights their ability to form covalent bonds with various biological targets. The presence of the silyl ether group enhances stability while allowing for specific interactions with proteins and enzymes, which may alter their functions. This property is particularly useful in drug design where selectivity and potency are crucial .

Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
CyclobutanoneSimple cyclic ketoneBasic structure without protective groups
Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-Linear chain with silyl etherDifferent reactivity due to linear structure
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanoneSimilar cyclic structure but different substitution patternVariations in reactivity and applications

The uniqueness of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its specific arrangement of functional groups that confer distinct chemical properties and reactivity compared to its analogs .

Dates

Modify: 2023-08-19

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